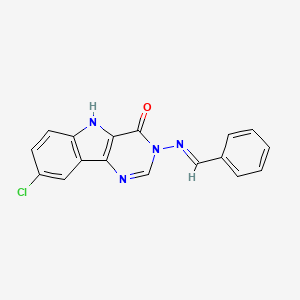
2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzylidene-amino group, a chloro substituent, and a triaza-fluorenone core, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of catalysts such as acetic acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one can be compared with other similar compounds, such as:
2-(4-Dimethylamino-benzylidene)amino-phenol: Similar structure but with a dimethylamino group instead of a chloro substituent.
Benzoxazole Derivatives: Compounds with a benzoxazole core, exhibiting similar antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H11ClN4O |
|---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
3-[(E)-benzylideneamino]-8-chloro-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C17H11ClN4O/c18-12-6-7-14-13(8-12)15-16(21-14)17(23)22(10-19-15)20-9-11-4-2-1-3-5-11/h1-10,21H/b20-9+ |
InChI Key |
LKPOPMQJHFODBZ-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11988593.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988596.png)

![2,7-Bis(3-methylphenyl)-4,9-DI(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11988612.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B11988620.png)

![4-Chloro-2-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B11988654.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11988659.png)
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol](/img/structure/B11988673.png)
![diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11988677.png)
![2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B11988683.png)
![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11988684.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11988689.png)
